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Compound Name: Branaplam

Cat. No.: B560654 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Branaplam (LMI070) is an orally bioavailable small molecule that acts as a splicing modulator.

[1][2] Initially developed for Spinal Muscular Atrophy (SMA), it was found to also reduce levels

of the huntingtin (HTT) protein, making it a promising therapeutic candidate for Huntington's

Disease (HD).[1][2] Induced pluripotent stem cell (iPSC)-derived neurons, particularly from HD

patients, offer a highly relevant in vitro model system to study the disease's molecular

mechanisms and evaluate the efficacy of potential therapeutics like branaplam.[3][4][5] These

neurons recapitulate key pathological features of HD, providing a powerful platform for drug

screening and development.[6]

Mechanism of Action
Branaplam's primary mechanism in the context of Huntington's Disease involves the

modulation of pre-mRNA splicing of the HTT gene.[1][7] It enhances the recognition of a

specific 5' splice site, promoting the inclusion of a novel, 115 bp cryptic exon into the HTT

mRNA transcript.[7][8] The inclusion of this "poison" exon introduces a frameshift, leading to a

premature termination codon.[7] This altered mRNA is then targeted and degraded by the cell's

nonsense-mediated RNA decay (NMD) pathway, resulting in a significant, dose-dependent

reduction of both total HTT (tHTT) and mutant HTT (mHTT) protein levels.[1][8][9] Beyond its
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effect on HTT, branaplam has also been shown to ameliorate other aberrant alternative

splicing events that are characteristic of HD, restoring a more normal molecular fingerprint in

patient-derived neurons.[1][8]
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Caption: Branaplam's mechanism of action in reducing HTT protein.

Quantitative Data Summary
Branaplam effectively reduces HTT and mHTT levels in a dose-dependent manner across

various HD patient-derived cell types, including iPSC-derived cortical neurons. The effective

concentrations are in the low nanomolar range and do not induce cellular toxicity.[7][8]
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activation

[8][9]
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Experimental Protocols
Protocol: Treatment of iPSC-Derived Cortical Neurons
with Branaplam
This protocol outlines the treatment of iPSC-derived cortical neurons to assess the efficacy and

toxicity of branaplam.

Materials:
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iPSC-derived cortical neurons (differentiated from control and HD patient lines)

Appropriate neuronal maintenance medium (e.g., Neurobasal Medium with supplements)[10]

Branaplam (powder)

Dimethyl sulfoxide (DMSO, sterile)

Phosphate-buffered saline (PBS, sterile)

Multi-well culture plates (e.g., 96-well)

Assay reagents for protein quantification (e.g., Meso Scale Discovery HTT assays)

Assay reagents for toxicity (e.g., Caspase-3/7 activation assay kit, Adenylate Kinase release

assay kit)

Procedure:

Culture of iPSC-Derived Neurons:

Differentiate iPSCs into cortical neurons using an established protocol (e.g., dual SMAD

inhibition or NGN2 overexpression).[5][11]

Plate the differentiated neurons onto appropriate coated multi-well plates.

Maintain the neuronal cultures for a sufficient period to allow for maturation and network

formation before starting the experiment.[12][13]

Preparation of Branaplam Stock Solution:

Prepare a high-concentration stock solution of branaplam (e.g., 10 mM) in sterile DMSO.

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated

freeze-thaw cycles.

Treatment of Neurons:

On the day of the experiment, thaw an aliquot of the branaplam stock solution.
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Prepare serial dilutions of branaplam in fresh, pre-warmed neuronal maintenance

medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000

nM).

Prepare a vehicle control medium containing the same final concentration of DMSO as the

highest branaplam concentration.

Carefully remove the old medium from the cultured neurons and replace it with the

medium containing the different concentrations of branaplam or the vehicle control.

Incubate the treated cells for a specified duration, typically 72 hours, at 37°C and 5% CO₂.

[8][9]

Assessment of Branaplam's Effects:

HTT Protein Quantification:

After the 72-hour incubation, collect cell lysates.

Measure the levels of total HTT (tHTT) and mutant HTT (mHTT) using a sensitive

immunoassay, such as the Meso Scale Discovery (MSD) platform.[6][9]

Toxicity Assessment:

Measure cell viability and cytotoxicity.

To assess apoptosis, use a Caspase-3/7 activation assay on parallel treated wells.[8][9]

To assess cell membrane integrity, measure the release of adenylate kinase into the

culture medium.[9]

Include a positive control for toxicity (e.g., Triton X-100).[9]

Data Analysis:

Normalize the HTT and mHTT levels to the total protein concentration in each lysate.
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Calculate the percentage reduction in HTT/mHTT levels for each branaplam
concentration relative to the vehicle control.

Plot the dose-response curve and calculate the IC₅₀ value.

Compare toxicity readouts between branaplam-treated wells and vehicle control wells.
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Caption: Workflow for evaluating branaplam in iPSC-derived neurons.
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Conclusion
Branaplam demonstrates potent and dose-dependent reduction of both total and mutant

huntingtin protein in iPSC-derived cortical neurons at low nanomolar concentrations. An

effective concentration of 10 nM significantly lowers HTT levels without inducing cellular

toxicity.[8][9] The use of HD patient-derived iPSCs provides a robust and clinically relevant

platform for delineating the molecular effects of splicing modulators and advancing their

development for the treatment of neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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